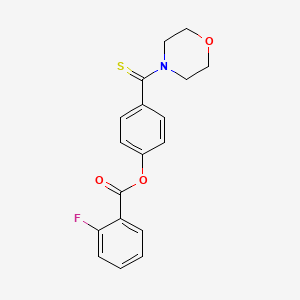
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate, also known as FMBC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the family of biphenylcarboxylates, which have been shown to have a range of biological and pharmacological effects. In
Mécanisme D'action
The mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves its ability to bind to specific sites on biomolecules, such as proteins and nucleic acids. This binding can alter the fluorescence properties of the molecule, allowing it to be detected and tracked using fluorescence microscopy. Additionally, 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been shown to have some antioxidant and anti-inflammatory properties, although the exact mechanism of these effects is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate is relatively non-toxic and does not have any significant effects on cell viability or metabolism. However, it has been shown to have some effects on cellular signaling pathways, particularly those involved in oxidative stress and inflammation. Additionally, 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been shown to have some potential as a therapeutic agent for certain diseases, although further research is needed to fully explore this potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe is its high sensitivity and specificity for certain biomolecules. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, its fluorescent properties can be affected by certain environmental factors, such as pH and temperature, which can make interpretation of results more challenging.
Orientations Futures
There are many potential future directions for research on 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and other biphenylcarboxylates. One area of interest is the development of new synthesis methods that can improve the yield and purity of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and its potential therapeutic applications. Finally, there is a need for more research on the limitations and potential pitfalls of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe, particularly in long-term experiments and in vivo settings.
Méthodes De Synthèse
The synthesis of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves a multi-step process that begins with the reaction of furfural with benzyl bromide to form 2-furylmethyl benzyl ether. This intermediate is then reacted with 4'-methoxybiphenyl-3-carboxylic acid to yield 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems. Specifically, it has been used to label and track the movement of proteins and other biomolecules in live cells. This technique, known as fluorescence microscopy, allows researchers to observe the behavior of these molecules in real-time, providing valuable insights into their function and interactions.
Propriétés
IUPAC Name |
furan-2-ylmethyl 3-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(20)23-13-18-6-3-11-22-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBPXSYQVFOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furylmethyl 4'-methoxy-3-biphenylcarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)

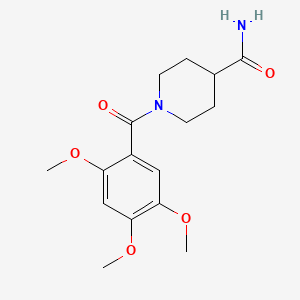
![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)

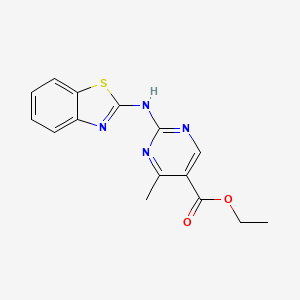
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)
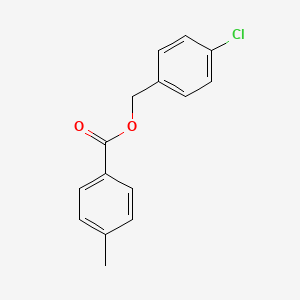
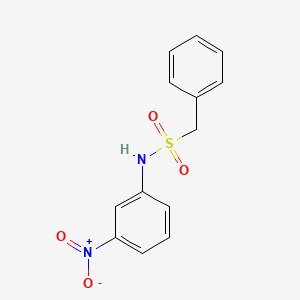
![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
